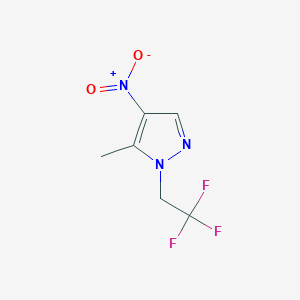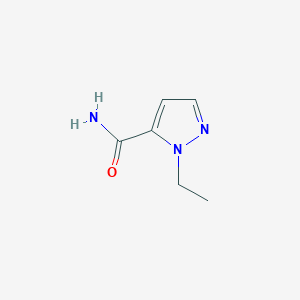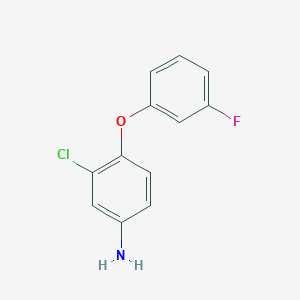![molecular formula C14H12N4 B10907139 3-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}-1H-indole](/img/structure/B10907139.png)
3-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-carbaldehyde 3-(4-pyridyl)hydrazone is a compound that belongs to the indole family, which is known for its diverse biological activities. This compound is a derivative of 1H-indole-3-carbaldehyde, which is a key precursor in the synthesis of various biologically active molecules.
Preparation Methods
The synthesis of 1H-indole-3-carbaldehyde 3-(4-pyridyl)hydrazone typically involves the reaction of 1H-indole-3-carbaldehyde with 4-pyridylhydrazine. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds through the formation of a hydrazone linkage between the aldehyde group of 1H-indole-3-carbaldehyde and the hydrazine group of 4-pyridylhydrazine .
Chemical Reactions Analysis
1H-Indole-3-carbaldehyde 3-(4-pyridyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the hydrazone group to an amine, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole or pyridyl rings are replaced with other groups.
Major products formed from these reactions include various substituted indoles and pyridines, which can have significant biological activities.
Scientific Research Applications
1H-Indole-3-carbaldehyde 3-(4-pyridyl)hydrazone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1H-indole-3-carbaldehyde 3-(4-pyridyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses by interacting with specific receptors .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde 3-(4-pyridyl)hydrazone can be compared with other indole derivatives, such as:
1H-Indole-3-carboxaldehyde: A precursor for many biologically active compounds.
1H-Indole-3-acetic acid: Known for its role in plant growth regulation.
1H-Indole-3-butyric acid: Another plant growth regulator with similar properties to indole-3-acetic acid.
The uniqueness of 1H-indole-3-carbaldehyde 3-(4-pyridyl)hydrazone lies in its combination of the indole and pyridyl moieties, which enhances its potential for diverse biological activities and applications in various scientific fields.
Properties
Molecular Formula |
C14H12N4 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]pyridin-4-amine |
InChI |
InChI=1S/C14H12N4/c1-2-4-14-13(3-1)11(9-16-14)10-17-18-12-5-7-15-8-6-12/h1-10,16H,(H,15,18)/b17-10+ |
InChI Key |
QDYKRIMHCSXOKX-LICLKQGHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10907057.png)

![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B10907073.png)
![methyl 1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B10907077.png)
![1-[(4-fluorophenoxy)methyl]-N-(propan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10907078.png)

![Methyl 3-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10907092.png)
![N-(2,6-dimethylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10907096.png)

![1-[(2,3-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10907108.png)
![2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B10907112.png)

![3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B10907131.png)

